molecular formula C6H6BrClN2 B1524172 6-Bromo-2-chloro-4-methylpyridin-3-amine CAS No. 1038920-08-9

6-Bromo-2-chloro-4-methylpyridin-3-amine

Cat. No.: B1524172
CAS No.: 1038920-08-9
M. Wt: 221.48 g/mol
InChI Key: UURSCSIEXFAVSF-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methylpyridin-3-amine is a halogenated pyridine derivative with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction, where this compound is reacted with boronic acids or boronic esters in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions and high functional group tolerance.

  • Halogenation and Methylation: Another approach involves the halogenation of 2-chloro-4-methylpyridin-3-amine followed by further bromination to introduce the bromine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxides.

  • Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions, including nucleophilic substitution, can introduce different functional groups at the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: N-oxides and other oxidized derivatives.

  • Reduction Products: Reduced amines and other reduced forms.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-chloro-4-methylpyridin-3-amine is widely used in scientific research due to its versatility as an intermediate:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is utilized in the design and synthesis of new medicinal compounds with potential therapeutic applications.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2-chloro-4-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-4-iodopyridin-3-amine: Similar structure with iodine replacing bromine.

  • 6-Bromo-2-chloro-4-methylpyridin-3-amine: Similar structure with different halogenation patterns.

  • 6-Bromo-2,4-dimethylpyridin-3-amine: Similar structure with an additional methyl group.

Uniqueness: this compound is unique due to its specific combination of halogen atoms and the methyl group, which influences its reactivity and potential applications. Its versatility in organic synthesis and industrial applications sets it apart from other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique structure and reactivity make it a valuable compound in the realm of organic chemistry.

Properties

IUPAC Name

6-bromo-2-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSCSIEXFAVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694996
Record name 6-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038920-08-9
Record name 6-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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